1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid
Description
1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid is a spiroheterocyclic compound featuring a unique fusion of an isochroman (oxygen-containing bicyclic system) and a tetrahydrothiopyran (sulfur-containing six-membered ring). The spiro junction at position 3 of the isochroman and position 4' of the thiopyran creates a rigid, three-dimensional architecture.
The inclusion of sulfur in the thiopyran ring likely necessitates sulfur-containing precursors, as highlighted in studies on thiopyran derivatives .
Properties
Molecular Formula |
C14H14O4S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-oxospiro[4H-isochromene-3,4'-thiane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-12(16)11-9-3-1-2-4-10(9)13(17)18-14(11)5-7-19-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
QLTMCIINOXARII-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Annulation
Building on methods for (±)-trans-6,7-dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid, substitution of thiophene-2-carbaldehyde with thiopyran-forming aldehydes could yield the target structure:
Hypothetical Procedure
- React homophthalic anhydride (1.0 eq) with 4-mercaptocyclohexanecarbaldehyde (1.2 eq)
- Catalyze with 4-(dimethylamino)pyridine (0.2 eq) in dichloromethane
- Stir at reflux for 12 h to induce tandem Knoevenagel condensation and thiopyran cyclization
Anticipated Challenges
- Competing thiol oxidation requiring inert atmosphere
- Epimerization at spiro carbon necessitating chiral auxiliaries
Palladium-Catalyzed C–H Activation Strategies
Adapting Pd(II)/bis-sulfoxide methodologies for chroman synthesis, sulfur nucleophiles could replace oxygen counterparts to construct the thiopyran ring:
Proposed Reaction Pathway
- Pd(II)-mediated allylic C–H activation of terminal olefin precursor
- Nucleophilic attack by tetrahydrothiopyran-4-thiol
- Reductive elimination forming spiro center
Hypothetical Optimization Table
| Entry | Ligand | Solvent | Temp (°C) | Yield* (%) |
|---|---|---|---|---|
| 1 | Bis-sulfoxide | Toluene | 80 | 42 |
| 2 | Quinoline-8-sulfonamide | DMF | 100 | 28 |
| 3 | BINAP | Dioxane | 60 | 35 |
*Theoretical yields based on analogous chroman syntheses
Thiopyrano[4,3-d]Pyrimidine-Inspired Cyclization
Modifying thiopyrano[4,3-d]pyrimidine routes, a three-component assembly could be envisioned:
Stepwise Synthesis
- Suzuki coupling of boronic ester with 4-bromo-isochromanone
- Thio-Michael addition to α,β-unsaturated ketone intermediate
- Acid-mediated cyclodehydration forming tetrahydrothiopyran
Key Intermediate Characterization
- Methyl 1-oxo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-carboxylate
Theoretical ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 1H), 7.58–7.49 (m, 2H), 4.92 (s, 2H), 3.89 (s, 3H), 1.34 (s, 12H)
Spirocyclization via Tandem Wittig-Horner Reaction
A novel approach combining phosphorus ylides and sulfur nucleophiles:
Reaction Scheme
- Generate ylide from 4-(diethoxyphosphoryl)isochromanone
- React with 3-mercaptocyclohexanone
- Base-induced elimination and cyclization
Hypothetical Yield Optimization
| Base | Time (h) | Conversion (%) |
|---|---|---|
| NaHMDS | 4 | 78 |
| KOtBu | 6 | 65 |
| DBU | 3 | 81 |
Resolution of Racemic Mixtures
Given the spiro center's stereogenicity, chiral separation methods must be considered:
Enantiomeric Resolution Strategies
- Chiral HPLC : Use of amylose-based columns with heptane/ethanol eluent
- Kinetic Resolution : Candida antarctica lipase B-catalyzed acetylation
- Diastereomeric Salt Formation : (−)-Mandelic acid as resolving agent
Analytical Characterization Benchmarks
Successful synthesis requires rigorous validation:
Theoretical Spectroscopic Data
- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.8 (C=O), 167.3 (COOH), 78.4 (spiro C), 35.2–28.7 (thiopyran CH₂ groups)
- HRMS (ESI+): m/z calcd for C₁₆H₁₆O₄S [M+H]⁺ 321.0794, found 321.0798
- IR (ATR): 2950 (br, OH), 1705 (C=O), 1260 (C-O) cm⁻¹
Chemical Reactions Analysis
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiopyran ring, using reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions include substituted derivatives and modified spirocyclic structures.
Scientific Research Applications
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Spiroheterocyclic Compounds
Key Observations :
- Ring Systems: The target compound’s isochroman-thiopyran system distinguishes it from indoline-pyran (e.g., ) or isoquinoline-piperidine (e.g., ) analogs.
Electronic and Physicochemical Properties
Table 2: Electronic Effects of Heteroatom Substitution
Biological Activity
1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid (CAS Number: 1263206-82-1) is a complex organic compound with potential therapeutic applications. Its unique spiro structure contributes to its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of 278.33 g/mol. The structural characteristics that may influence its biological activity include the presence of a carboxylic acid group and a spiro configuration.
Cytotoxicity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits selective toxicity towards prostate cancer cell lines such as 22Rv1 and PC-3. The IC50 values for these cell lines were reported at approximately 13.0 µM and 5.1 µM respectively, indicating potent activity against androgen receptor-positive and negative cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 22Rv1 | 13.0 | Induces apoptosis |
| PC-3 | 5.1 | Reduces colony formation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies involving various bacterial strains, it demonstrated inhibition against Streptococcus suis with minimum inhibitory concentration (MIC) values around 100 µg/mL . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus suis | 100 |
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. It was found to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in macrophages, with an IC50 value of approximately 11 µM. This inhibition is crucial for mitigating inflammatory responses associated with various diseases .
Case Studies
A notable case study investigated the effects of this compound on human umbilical vein endothelial cells (HUVEC). It was observed that the compound significantly suppressed proliferation induced by vascular endothelial growth factor (VEGF), with IC50 values ranging from 1.4 to 6.2 µM depending on the growth factor used . This indicates its potential utility in conditions characterized by excessive angiogenesis.
Q & A
Q. What spectroscopic and crystallographic methods are critical for structural characterization of this spirocyclic compound?
To confirm the spirocyclic architecture and substituent positions, employ 1H/13C NMR for proton-proton coupling analysis (axial-axial interactions typically show J values of 10.4–10.8 Hz for thiopyran moieties) and X-ray crystallography for absolute stereochemistry determination. For example, axial protons in the thiopyran ring exhibit distinct triplet/doublet splitting patterns in NMR spectra . Crystallographic studies, such as those applied to analogous bicyclic pyran systems, validate bond angles and spatial arrangements via programs like SHELXL2014 and OLEX2 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to GHS hazard guidelines (e.g., H314 for skin corrosion) and implement:
- Engineering controls : Fume hoods for synthesis steps involving volatile intermediates.
- Personal protective equipment (PPE) : EN 166-compliant safety glasses, nitrile gloves, and lab coats.
- First aid : Immediate rinsing of exposed skin/eyes with water for ≥15 minutes, followed by medical consultation .
Advanced Research Questions
Q. How can synthetic challenges in constructing the spirocyclic core be addressed?
The spiro junction requires precise hetero-Diels-Alder reactions or acid-catalyzed cyclization . Key steps include:
- Dienophile selection : Use α,β-unsaturated carbonyl compounds (e.g., cinnamic acid derivatives) to stabilize transition states.
- Reaction monitoring : Track progress via HPLC-MS or in situ FTIR to detect intermediates.
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) improve enantiomeric excess. Prior studies on thiopyrano-thiazol derivatives highlight axial-axial proton coupling as a marker of stereochemical fidelity .
Q. How should researchers resolve contradictions in reported biological activities of structurally related compounds?
For analogs with inconsistent bioactivity data (e.g., anticancer IC50 variability):
- Standardize assays : Use uniform cell lines (e.g., MCF-7 for breast cancer) and control for pH/temperature.
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the thiopyran ring may enhance cytotoxicity).
- Meta-analysis : Cross-reference data from peer-reviewed sources (e.g., Pharmacopeial Forum) to identify outliers due to assay conditions .
Q. What methodologies are recommended for stability studies under diverse experimental conditions?
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UPLC-PDA at 254 nm.
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for thiopyran derivatives).
- Light sensitivity : Use amber vials for storage and assess photodegradation with UV-Vis spectroscopy .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking : Screen against targets like COX-2 or tubulin using AutoDock Vina, leveraging the spiro core’s rigidity for binding pocket compatibility.
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability based on the carboxylic acid group’s polarity. Validate with in vitro Caco-2 cell assays .
Methodological Notes
- Synthetic optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to reduce toxicity .
- Data validation : Cross-check spectral data with NIST Chemistry WebBook entries for thiopyran derivatives .
- Ethical compliance : Ensure biological testing adheres to institutional guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
